molecular formula C22H27N3O3S2 B2778619 4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-85-9

4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2778619
M. Wt: 445.6
InChI Key: BFQLLGVEEVMVGQ-GHVJWSGMSA-N
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Description

The compound “4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” is likely to be an organic compound containing a benzamide group, a sulfamoyl group, and a benzothiazole group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and benzothiazole rings . The exact structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the benzamide group could undergo reactions like hydrolysis or reduction, while the benzothiazole group could participate in electrophilic substitution reactions . The sulfamoyl group could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces . These properties would need to be determined experimentally .

Scientific Research Applications

Benzothiazole Derivatives in Scientific Research

Benzothiazole and its derivatives are recognized for their broad spectrum of biological and pharmacological activities. These compounds have been extensively studied for their antifungal, antimicrobial, and anticancer properties. For instance, 1,4-benzothiazine azole derivatives have demonstrated significant antifungal and immunomodulating activities, suggesting their potential in developing treatments for fungal infections and enhancing immune responses (Schiaffella & Vecchiarelli, 2001). Furthermore, benzothiazole compounds have shown promising antitumor activities, indicating their importance in cancer chemotherapy (Ahmed et al., 2015).

Sulfamoyl Group in Scientific Research

The sulfamoyl group, present in many therapeutic agents, plays a critical role in the pharmacological activity of various drugs. Sulfonamide compounds, containing the sulfamoyl group, are a significant class of synthetic antibiotics and have been explored for their bacteriostatic properties. Besides their antimicrobial applications, sulfonamides have been investigated for their potential in treating a wide range of diseases, including cancer and metabolic disorders (Gulcin & Taslimi, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact . Without specific data, it’s difficult to provide an accurate assessment of its safety and hazards .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action . These directions would depend on the results of initial studies and the compound’s potential uses .

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-7-16-24(5-2)30(27,28)18-14-12-17(13-15-18)21(26)23-22-25(6-3)19-10-8-9-11-20(19)29-22/h8-15H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLLGVEEVMVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

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